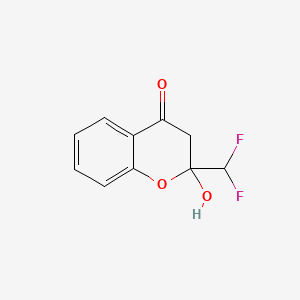
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer.
Mécanisme D'action
DFMO inhibits the enzyme ODC, which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces polyamine levels, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including reducing polyamine levels, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. DFMO has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments, including its small size, ease of synthesis, and availability. However, DFMO has some limitations, including its potential toxicity and the need for careful dosing.
Orientations Futures
DFMO has several potential future directions, including its use in combination with other chemotherapeutic agents, the development of more potent and selective ODC inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as parasitic infections and neurodegenerative disorders. Additionally, the development of new delivery methods, such as nanoparticles, may improve the efficacy and safety of DFMO for therapeutic applications.
Méthodes De Synthèse
DFMO can be synthesized through various methods, including the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a base. The product obtained is then treated with acetic anhydride to yield DFMO. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil, to enhance their efficacy. In parasitic infections, DFMO has been shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness. In neurodegenerative disorders, DFMO has been shown to reduce brain polyamine levels and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHGKJSWNOMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
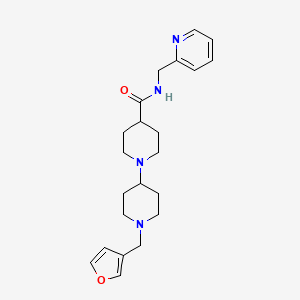
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
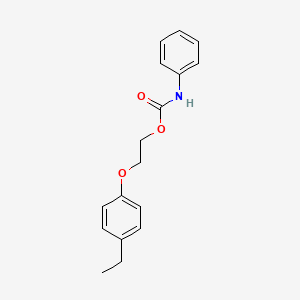
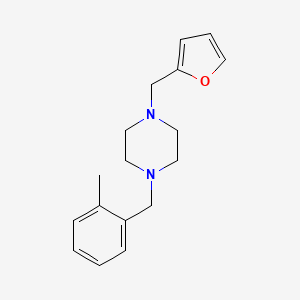
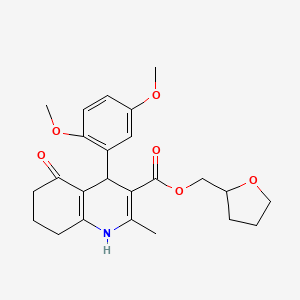
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
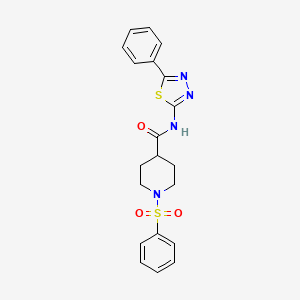
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)